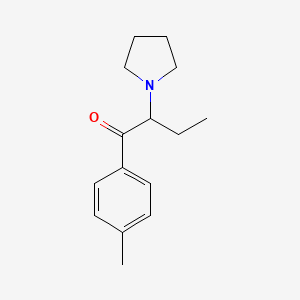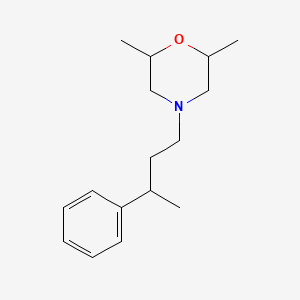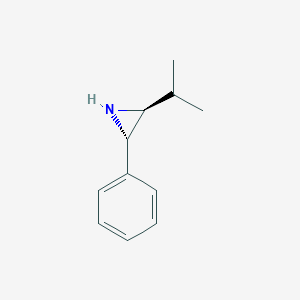
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE is a chemical compound with the molecular formula C28H44O3. It is an ester derivative of benzoic acid, featuring a nonyl group attached to the benzoic acid moiety and an octyloxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-nonylbenzoic acid with 4-(octyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation: The nonyl and octyloxy groups can undergo oxidation reactions, leading to the formation of carboxylic acids and alcohols, respectively.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Hydrolysis: 4-nonylbenzoic acid and 4-(octyloxy)phenol.
Oxidation: Nonanoic acid and 4-(octyloxy)benzoic acid.
Substitution: Products such as 4-nitrobenzoic acid derivatives or 4-bromobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates, which are important in display technologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in the development of medicinal compounds, particularly those targeting specific molecular pathways.
Industry: It is used in the formulation of specialty chemicals and materials, including coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active benzoic acid and phenol derivatives. These metabolites can then interact with cellular components, modulating various biochemical pathways. For example, benzoic acid derivatives are known to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE can be compared with other similar compounds, such as:
Benzoic acid, 4-methyl-, phenyl ester: This compound has a methyl group instead of a nonyl group, resulting in different physical and chemical properties.
Benzoic acid, 4-(octyloxy)-, 4-(5-nonyl-2-pyrimidinyl)phenyl ester: This compound features a pyrimidinyl group, which imparts unique biological activities.
4-(Phenylazo)benzoic acid: This compound contains an azo group, which is known for its photochromic properties.
The uniqueness of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester lies in its specific combination of nonyl and octyloxy groups, which confer distinct physical, chemical, and biological properties.
Eigenschaften
CAS-Nummer |
74161-80-1 |
|---|---|
Molekularformel |
C30H44O3 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
(4-octoxyphenyl) 4-nonylbenzoate |
InChI |
InChI=1S/C30H44O3/c1-3-5-7-9-11-12-14-16-26-17-19-27(20-18-26)30(31)33-29-23-21-28(22-24-29)32-25-15-13-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3 |
InChI-Schlüssel |
LIFGFXHSHJHSJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)


![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)








